

(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride molecular weight

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Compound of Interest

Compound Name: (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

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An In-depth Technical Guide to **(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride**: Properties, Synthesis, and Applications in Drug Discovery

Introduction to a Privileged Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.^{[1][2]} Regarded as a "privileged scaffold," its unique electronic properties and structural rigidity make it an effective bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.^[3] This guide provides a comprehensive technical overview of a specific, valuable building block: **(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride**.

This compound serves as a quintessential starting point for drug discovery campaigns, particularly in fragment-based approaches and library synthesis. Its structure combines the stable oxadiazole core with a reactive primary amine, enabling diverse downstream chemical modifications. This document is intended for researchers, medicinal chemists, and drug development professionals, providing detailed insights into the compound's properties, a robust synthesis protocol with mechanistic rationale, and its strategic application in modern therapeutic development.

Physicochemical and Structural Characterization

A precise understanding of a compound's fundamental properties is the bedrock of its application in research. This section details the key identifiers and structural features of **(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride**.

Molecular Identity

The core quantitative data for the title compound are summarized below. The molecular weight is calculated from the molecular formula of the free base (C₄H₇N₃O, MW: 113.12 g/mol) and hydrochloric acid (HCl).[4]

Parameter	Value	Source / Method
IUPAC Name	(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride	Nomenclature
Molecular Formula	C ₄ H ₈ ClN ₃ O	Calculation
Molecular Weight	149.58 g/mol	Calculation
Canonical SMILES	CC1=NOC(=N1)CN.Cl	Structure
Free Base PubChem CID	16767380	--INVALID-LINK--[4]

Structural Elucidation and Predicted Spectroscopic Signatures

The structure consists of a 1,2,4-oxadiazole ring substituted at the 5-position with a methyl group and at the 3-position with a methanamine group. In the hydrochloride salt, the primary amine is protonated to form an ammonium cation with a chloride counterion.

For verification, the following spectroscopic signatures are predicted:

- ¹H NMR: Key signals would include a singlet for the methyl protons (CH₃) around δ 2.4-2.6 ppm, a singlet for the methylene protons (CH₂) adjacent to the ammonium group around δ 4.0-4.3 ppm, and a broad singlet for the ammonium protons (NH₃⁺) which may vary in chemical shift depending on the solvent and concentration.
- ¹³C NMR: Expected signals include the methyl carbon (~10-15 ppm), the methylene carbon (~35-45 ppm), and two distinct signals for the oxadiazole ring carbons, typically in the

aromatic region (~160-175 ppm).[5]

- Mass Spectrometry (ESI+): The primary observed ion would be the molecular ion of the free base $[M+H]^+$ at m/z 114.07.

Synthesis and Purification Protocol

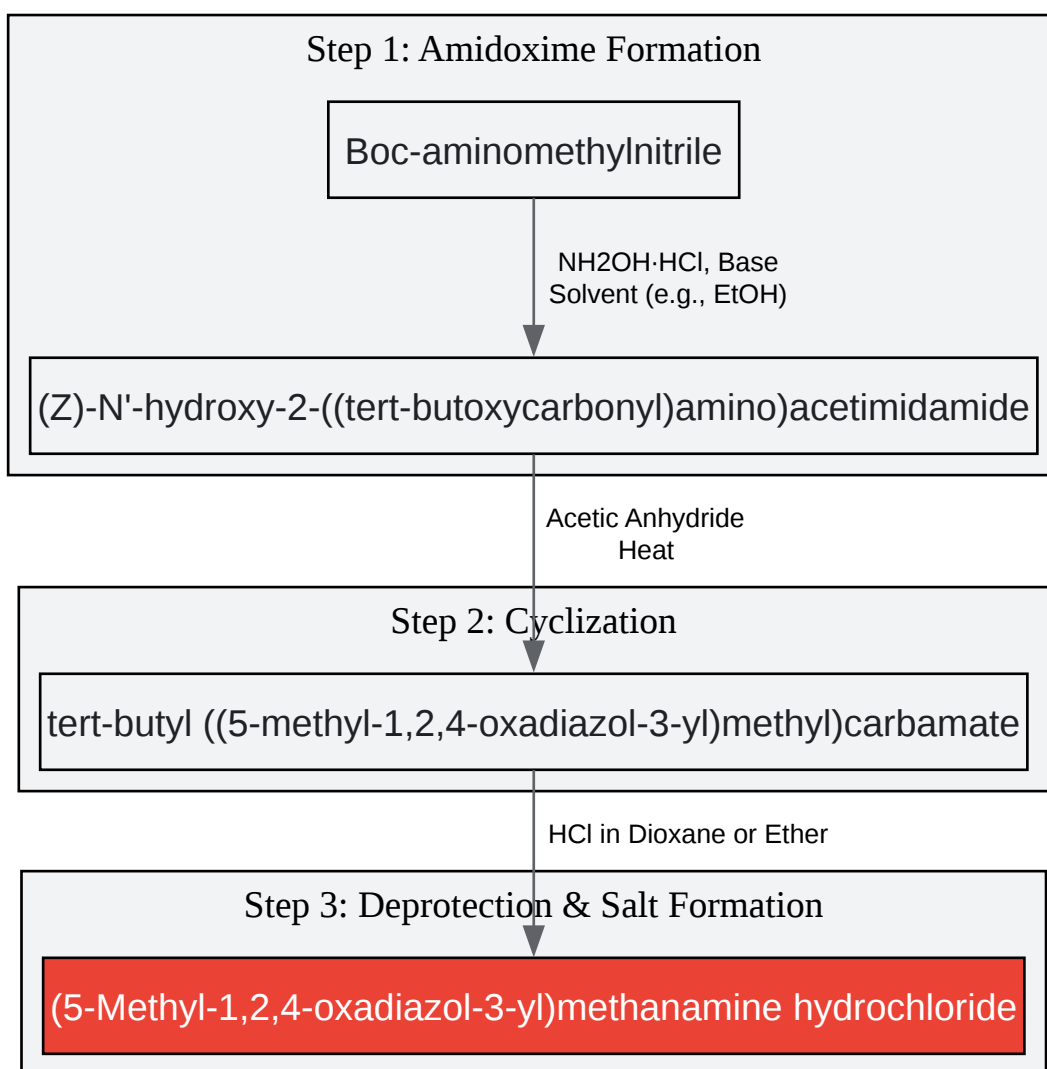
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most reliably achieved through the cyclization of an amidoxime with an acylating agent.[2][6] The following protocol outlines a robust and logical pathway to the target compound.

Rationale for Synthetic Strategy

The chosen strategy involves a three-step process:

- Amidoxime Formation: A nitrile is converted to the corresponding amidoxime using hydroxylamine. This step creates the N-C-N backbone required for heterocycle formation.
- Cyclization and Acylation: The amidoxime is reacted with an acylating agent (acetic anhydride). This reaction proceeds via O-acylation followed by a dehydrative cyclization to form the stable 1,2,4-oxadiazole ring.
- Deprotection and Salt Formation: A protecting group on the amine is removed, and the resulting free amine is treated with hydrochloric acid to yield the stable, crystalline hydrochloride salt, which is often easier to handle and purify than the free base.

Visualized Synthetic Workflow



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Caption: Synthetic pathway for **(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride**.

Step-by-Step Synthesis Protocol

Materials: Boc-aminomethylnitrile, hydroxylamine hydrochloride, sodium bicarbonate, ethanol, acetic anhydride, hydrochloric acid (4M in 1,4-dioxane), ethyl acetate, hexane.

Step 1: Formation of (Z)-N'-hydroxy-2-((tert-butoxycarbonyl)amino)acetimidamide

- To a solution of Boc-aminomethylnitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.5 eq).

- Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting nitrile is consumed.
 - Causality: The base (sodium bicarbonate) neutralizes the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile required for the addition to the nitrile.
- Cool the reaction to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure. The resulting crude amidoxime intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of tert-butyl ((5-methyl-1,2,4-oxadiazol-3-yl)methyl)carbamate

- Dissolve the crude amidoxime from Step 1 in acetic anhydride (5-10 eq).
- Heat the mixture to 100-120 °C for 2-3 hours. The acetic anhydride acts as both the acylating agent and the solvent.
 - Causality: High temperature promotes the O-acylation of the amidoxime followed by an irreversible dehydrative cyclization to form the aromatic oxadiazole ring.
- Cool the reaction mixture and pour it carefully into ice-water to quench the excess acetic anhydride.
- Extract the aqueous mixture with ethyl acetate (3x).
- Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the Boc-protected intermediate as a solid or oil.

Step 3: Deprotection and Formation of the Hydrochloride Salt

- Dissolve the purified Boc-protected compound from Step 2 in a minimal amount of a suitable solvent like ethyl acetate or methanol.

- Add an excess of 4M HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.
- Allow the mixture to warm to room temperature and stir for 2-4 hours. A precipitate should form.
 - Causality: The strong acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, releasing carbon dioxide and tert-butanol. The resulting free amine is immediately protonated by the excess HCl to form the hydrochloride salt.
- Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield **(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride** as a stable, crystalline solid.

Self-Validation: The identity and purity of the final product must be confirmed by ^1H NMR, ^{13}C NMR, and mass spectrometry to ensure it matches the expected structure and is free of intermediates or byproducts.

Application in Drug Development

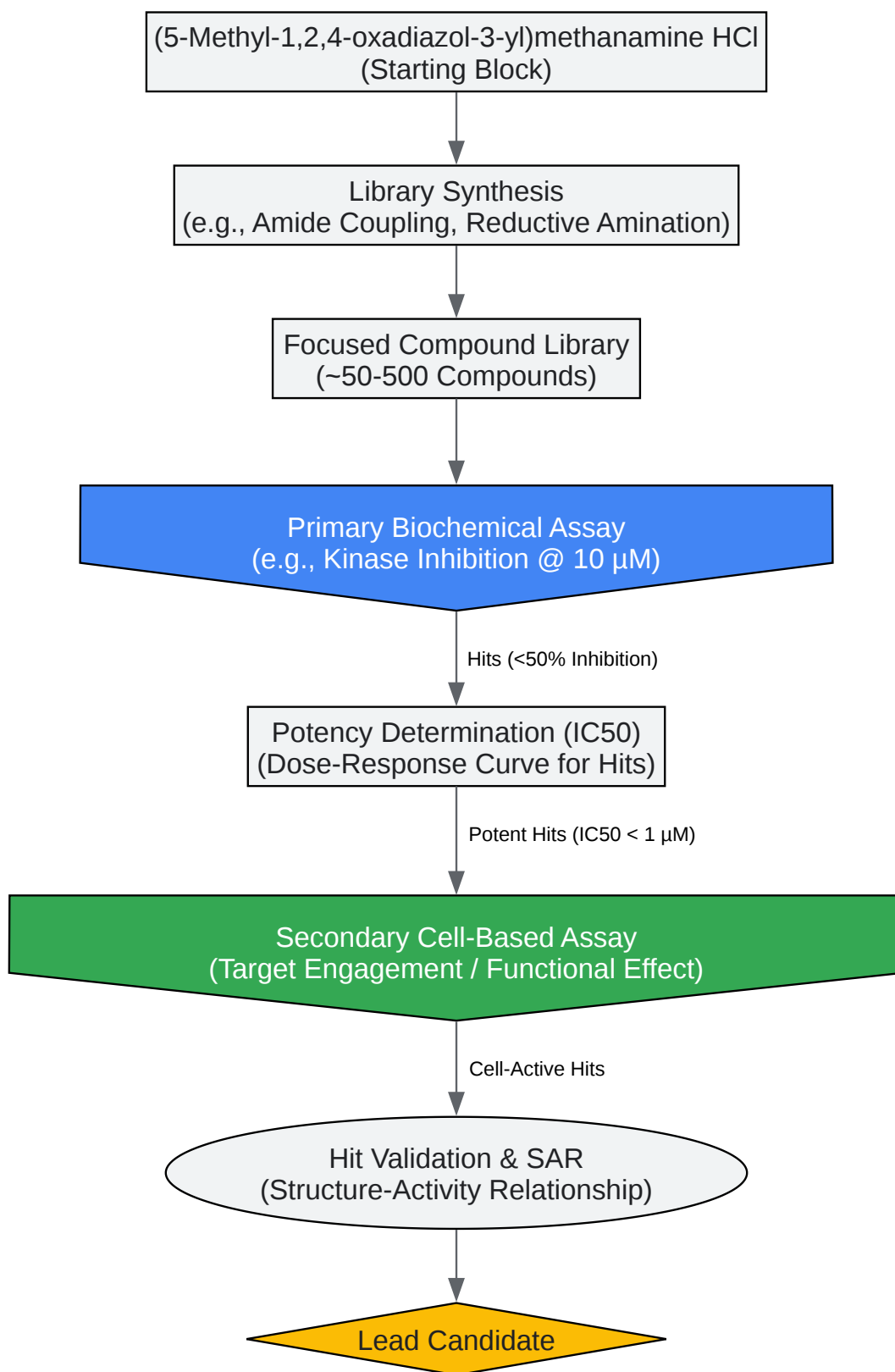
This compound is not typically an active pharmaceutical ingredient itself but rather a versatile building block for constructing more complex molecules with therapeutic potential.

Role as a Bioisosteric Scaffold and Fragment

In medicinal chemistry, replacing metabolically labile groups like esters and amides is a common strategy to improve drug-like properties. The 1,2,4-oxadiazole ring is an excellent bioisostere for this purpose, offering enzymatic stability and a rigid conformation that can favorably position substituents for target binding.[3] The title compound, with its small size and reactive handle (the amine), is an ideal fragment for use in Fragment-Based Drug Discovery (FBDD). It can be used to probe pockets on a biological target, with subsequent chemical elaboration of the amine group to grow the fragment into a potent lead compound.

Hypothetical Screening and Development Workflow

A typical workflow for utilizing this compound in a drug discovery project would involve derivatization followed by a screening cascade to identify promising candidates.



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Caption: A representative workflow for using the title compound in a drug discovery cascade.

Example Protocol: Primary Biochemical Kinase Assay

This protocol describes a generic assay to screen a library derived from the title compound against a protein kinase.

- **Library Preparation:** Synthesize a library of amides by coupling the title compound with a diverse set of carboxylic acids. Dissolve each final compound in DMSO to create 10 mM stock solutions.
- **Assay Reaction:**
 - In a 384-well plate, add the kinase, a suitable peptide substrate, and ATP (adenosine triphosphate) in an appropriate assay buffer.
 - Add the library compounds to a final concentration of 10 μ M. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
 - **Causality:** The kinase will transfer a phosphate group from ATP to the substrate. An active inhibitor will block the kinase's active site, preventing this phosphorylation.
- **Detection:**
 - Incubate the plate at room temperature for 60 minutes.
 - Add a detection reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate, coupled to a fluorescent or luminescent reporter).
- **Data Analysis:**
 - Read the plate on a suitable plate reader.
 - Calculate the percent inhibition for each compound relative to the controls. Compounds showing significant inhibition (e.g., >50%) are declared "hits" and advance to the next stage of testing.

Conclusion

(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a compound of significant strategic value for chemical biology and drug discovery. Its calculated molecular weight of 149.58 g/mol, combined with a stable heterocyclic core and a versatile primary amine, makes it an excellent scaffold for building focused compound libraries. The synthetic protocols provided herein are robust and mechanistically sound, enabling its reliable production. By leveraging this building block in thoughtfully designed screening cascades, researchers are well-equipped to explore new chemical space and develop novel therapeutic agents for a wide range of diseases.

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References

- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine | C₄H₇N₃O | CID 16767380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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